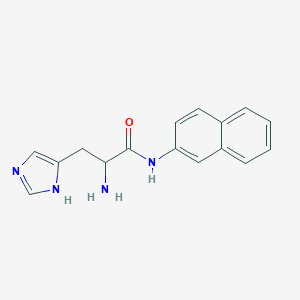

L-Histidine beta-naphthylamide

Description

Properties

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c17-15(8-14-9-18-10-19-14)16(21)20-13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,15H,8,17H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDILZBBFKZMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CN=CN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995719 | |

| Record name | 2-Amino-3-(1H-imidazol-5-yl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-15-9 | |

| Record name | (S)-alpha-Amino-N-2-naphthyl-1H-imidazole-4-propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-(1H-imidazol-5-yl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties and molecular weight of L-Histidine beta-naphthylamide

Technical Guide: Chemical Properties and Molecular Weight of L-Histidine beta-naphthylamide

Executive Summary

L-Histidine

Critical Safety Alert: The hydrolysis product,

Part 1: Chemical Identity & Physicochemical Properties[1]

The molecular weight and solubility profile of L-His-

| Property | Specification |

| Chemical Name | L-Histidine |

| Synonyms | L-His- |

| CAS Number | 7424-15-9 |

| Molecular Formula | |

| Molecular Weight | 280.32 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Solubility (Water) | Sparingly soluble; requires organic co-solvent or salt formation.[1] |

| Solubility (Organic) | Soluble in DMSO, Methanol, and DMF (>20 mg/mL).[1] |

| Storage Stability | -20°C (desiccated); protect from light to prevent spontaneous hydrolysis. |

Note on Salt Forms: Commercial preparations often supply the dihydrochloride or hydrobromide salts to improve aqueous solubility.[1]

-

L-Histidine

-naphthylamide dihydrochloride: MW -

Verification: Always verify the specific salt form on the reagent bottle label to calculate precise molar concentrations.[1]

Part 2: Mechanistic Profiling & Signal Generation[1]

The utility of L-His-

Reaction Mechanism[1]

-

Recognition: The aminopeptidase active site binds the N-terminal L-Histidine moiety.[1]

-

Hydrolysis: The peptide bond is cleaved, releasing L-Histidine and free

-naphthylamine.[1] -

Signal Transduction:

Pathway Diagram

Figure 1: Enzymatic hydrolysis of L-His-

Part 3: Experimental Protocol (Aminopeptidase Assay)

This protocol describes a self-validating system for measuring aminopeptidase activity using the colorimetric method.[1]

Reagent Preparation

-

Substrate Stock (2 mM): Dissolve 5.6 mg of L-His-

-NA (Free Base) in 1.0 mL DMSO. Dilute to 10 mL with reaction buffer. Note: If using salt forms, adjust mass according to MW. -

Reaction Buffer: 50 mM Phosphate Buffer, pH 7.2 (or pH optimized for specific enzyme).

-

Color Developer: 1 mg/mL Fast Garnet GBC in 1M Acetate Buffer (pH 4.[1]2) with 10% Tween-20 (solubilizes the azo dye).[1]

-

Standard:

-Naphthylamine (Handle with extreme caution) for standard curve generation.[1]

Assay Workflow

-

Equilibration: Pre-warm 100

L of Substrate Stock at 37°C. -

Initiation: Add 10-50

L of Enzyme Sample.[1] Mix by inversion. -

Incubation: Incubate at 37°C for 30–60 minutes.

-

Termination & Development: Add 100

L of Color Developer. The low pH stops the enzymatic reaction, and the diazonium salt couples with the released naphthylamine.[1] -

Measurement: Incubate 10 mins at Room Temp (RT) for color stability. Measure Absorbance at 525 nm.[1]

Workflow Diagram

Figure 2: Step-by-step workflow for the colorimetric determination of aminopeptidase activity.

Part 4: Troubleshooting & Validation

To ensure Trustworthiness and Scientific Integrity , the following controls must be included:

-

Substrate Blank: Incubate substrate without enzyme to correct for spontaneous hydrolysis (autohydrolysis).[1]

-

Linearity Check: Perform a time-course experiment (sample every 10 mins) to ensure the reaction remains in the linear velocity phase.

-

Quenching Interference: If testing biological lysates, spike a known concentration of

-naphthylamine into the lysate to check for signal quenching or matrix interference.[1]

Part 5: References

-

PubChem. (n.d.).[1] L-Histidine beta-naphthylamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

IARC Monographs. (2012).[1] 2-Naphthylamine.[1][2][3] International Agency for Research on Cancer.[1] Retrieved from [Link]

-

Barrett, A. J., & Kirschke, H. (1981).[1] Cathepsin B, Cathepsin H, and Cathepsin L.[1] Methods in Enzymology, 80, 535-561.[1] (Foundational protocol for naphthylamide substrates).

Sources

A Senior Application Scientist's Guide to Chromogenic Aminopeptidase Substrates: L-Histidine β-Naphthylamide vs. L-Leucine β-Naphthylamide

Introduction: The Significance of Aminopeptidase Profiling

In the intricate landscape of drug discovery and cellular research, the precise characterization of proteolytic enzymes is paramount. Aminopeptidases, a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, are critical players in a myriad of physiological processes, including protein maturation, signal transduction, and cellular regulation.[1] The ability to accurately measure the activity and substrate specificity of these enzymes provides invaluable insights into their biological roles and offers a pathway for the development of targeted therapeutics.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive comparison of two widely utilized chromogenic substrates: L-Histidine β-naphthylamide and L-Leucine β-naphthylamide. As a Senior Application Scientist, my objective is to move beyond a mere recitation of facts and delve into the causality behind experimental choices, empowering you to make informed decisions in your own research endeavors. We will explore the nuanced differences in their chemical properties, enzymatic specificities, and practical applications, equipping you with the knowledge to select the optimal substrate for your specific research question.

The Core Principle: Chromogenic Detection of Aminopeptidase Activity

Both L-Histidine β-naphthylamide and L-Leucine β-naphthylamide belong to a class of synthetic compounds known as chromogenic substrates.[2] The fundamental principle of their use lies in a two-step enzymatic reaction that results in a quantifiable color change.

-

Enzymatic Cleavage: An aminopeptidase recognizes and cleaves the amide bond between the N-terminal amino acid (either L-Histidine or L-Leucine) and the β-naphthylamine moiety.[3]

-

Chromogenic Reaction: The liberated β-naphthylamine, a colorless compound, then reacts with a diazonium salt (e.g., Fast Garnet GBC) in a coupling reaction to form a highly colored azo dye. The intensity of the resulting color is directly proportional to the amount of β-naphthylamine released and, therefore, to the aminopeptidase activity.

This elegant and robust method allows for the sensitive detection and quantification of enzyme activity in a variety of sample types, from purified enzyme preparations to complex biological lysates.

Structural and Physicochemical Properties: A Tale of Two Amino Acids

The key difference between these two substrates lies in the N-terminal amino acid residue, which dictates their interaction with the active site of aminopeptidases.

| Property | L-Histidine β-naphthylamide | L-Leucine β-naphthylamide |

| Molecular Formula | C₁₆H₁₆N₄O[4] | C₁₆H₂₀N₂O |

| Molecular Weight | 280.32 g/mol [4] | 256.34 g/mol |

| Side Chain | Imidazole ring (aromatic, basic) | Isobutyl group (aliphatic, hydrophobic) |

| Solubility | Enhanced solubility and stability due to the β-naphthylamide group.[4] | Insoluble in water; soluble in organic solvents like ethanol. |

| CAS Number | 7424-15-9[4] | 732-85-4 |

The imidazole side chain of histidine is unique among the common amino acids, with a pKa near physiological pH, allowing it to act as both a proton donor and acceptor. This property can influence its binding within the enzyme's active site. In contrast, the isobutyl side chain of leucine is purely hydrophobic, driving interactions with nonpolar pockets in the enzyme.

Enzymatic Specificity: Matching the Substrate to the Enzyme

The choice between L-Histidine β-naphthylamide and L-Leucine β-naphthylamide is primarily dictated by the substrate specificity of the aminopeptidase under investigation.

L-Leucine β-naphthylamide: The Archetypal Substrate for Leucine Aminopeptidases (LAPs)

L-Leucine β-naphthylamide is the classic substrate for a broad class of enzymes known as Leucine Aminopeptidases (LAPs). LAPs are typically metalloenzymes that exhibit a preference for cleaving N-terminal leucine residues but often possess broad substrate specificity, hydrolyzing other hydrophobic amino acids as well.[3][5] This substrate is widely used for:

-

General aminopeptidase activity screening: Due to the broad specificity of many LAPs, L-Leucine β-naphthylamide can serve as a general indicator of aminopeptidase activity in a sample.

-

Characterization of purified LAPs: It is the substrate of choice for determining the kinetic parameters (Km and Vmax) of purified leucine aminopeptidases.

-

Histochemical localization: It has been historically used in histochemical staining to visualize aminopeptidase activity in tissue sections.

L-Histidine β-naphthylamide: A Tool for Probing Specificity

L-Histidine β-naphthylamide is a more specialized substrate. While some general aminopeptidases may exhibit activity towards it, its primary utility lies in the characterization of enzymes with a preference for N-terminal histidine residues.[4][6] This includes:

-

Studying the kinetics of specific proteases and peptidases: It is employed to investigate the substrate specificity profiles of various aminopeptidases, helping to differentiate between enzymes with overlapping activities.[6]

-

Characterizing Aminopeptidase A (APA): Research has indicated the importance of histidine at the P1 position for substrates of Aminopeptidase A, making L-Histidine β-naphthylamide a valuable tool for studying this enzyme.

It is crucial to understand that substrate preference is not always absolute. An enzyme that preferentially cleaves L-Leucine β-naphthylamide may still show some activity towards L-Histidine β-naphthylamide, and vice-versa. Therefore, for a comprehensive understanding of an enzyme's specificity, it is often beneficial to profile its activity against a panel of different amino acid-β-naphthylamide substrates.

Comparative Kinetic Parameters: A Note on Data Scarcity

For a definitive comparison, it is recommended to perform a kinetic analysis of your specific enzyme of interest with both substrates under identical assay conditions.

Experimental Workflow: A Step-by-Step Guide to Aminopeptidase Activity Assay

The following protocol provides a general framework for a colorimetric aminopeptidase activity assay. It is essential to optimize parameters such as substrate concentration, enzyme concentration, and incubation time for your specific experimental system.

Diagram of the Experimental Workflow

Caption: General workflow for an aminopeptidase activity assay.

Detailed Protocol

1. Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve the appropriate amount of L-Histidine β-naphthylamide or L-Leucine β-naphthylamide in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) before diluting to the final volume with assay buffer. Note: L-Leucine β-naphthylamide is poorly soluble in water.

-

Assay Buffer: The optimal pH for most aminopeptidases is in the neutral to slightly alkaline range (pH 7.0-8.5). A common choice is 50 mM Tris-HCl or phosphate buffer. The buffer may need to be supplemented with metal ions (e.g., Mn²⁺ or Mg²⁺) for optimal activity of metallo-aminopeptidases.

-

Enzyme Preparation: Dilute the enzyme sample to an appropriate concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Diazo Salt Solution (e.g., 1 mg/mL Fast Garnet GBC): Prepare fresh daily and protect from light.

-

Stop Solution (e.g., 1 M HCl): This terminates the enzymatic reaction.

2. Enzymatic Reaction:

-

Set up a series of microcentrifuge tubes or a 96-well plate.

-

To each tube/well, add the assay buffer.

-

Add the substrate stock solution to achieve the desired final concentration (e.g., 0.1-2 mM).

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation. Include a "no-enzyme" control for each substrate to account for non-enzymatic hydrolysis.

-

Incubate for a predetermined time (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.

3. Detection:

-

Stop the reaction by adding the stop solution.

-

Add the freshly prepared diazo salt solution and mix well.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance of the resulting azo dye at the appropriate wavelength (typically between 500-580 nm, depending on the diazo salt used).

-

Quantify the amount of β-naphthylamine released by comparing the absorbance to a standard curve prepared with known concentrations of β-naphthylamine.

Diagram of the Enzymatic Cleavage and Detection

Caption: Enzymatic cleavage and subsequent chromogenic detection.

Conclusion: Informed Substrate Selection for Precise Enzymatic Analysis

The choice between L-Histidine β-naphthylamide and L-Leucine β-naphthylamide is a critical decision in the design of experiments aimed at characterizing aminopeptidase activity. L-Leucine β-naphthylamide serves as a robust, general substrate for the broad family of leucine aminopeptidases, making it an excellent tool for initial activity screening and the characterization of these enzymes. In contrast, L-Histidine β-naphthylamide offers a more nuanced approach, enabling the investigation of substrate specificity and the characterization of aminopeptidases with a preference for N-terminal histidine residues.

As with any experimental system, empirical validation is key. The protocols and principles outlined in this guide provide a solid foundation, but a thorough understanding of your specific enzyme and its properties will ultimately guide you to the most insightful and reproducible results. By carefully considering the chemical nature of these substrates and the enzymatic question at hand, you can harness the power of chromogenic assays to unlock a deeper understanding of the intricate world of proteolysis.

References

- Nishimura, T., et al. (1983). Mode of action towards oligopeptides and proteins of hydrolase H, a high-molecular-weight aminoendopeptidase from rabbit skeletal muscle. European Journal of Biochemistry, 137(1-2), 23-27.

- RU2169925C1 - Method for determining leucine aminopeptidase activity - Google Patents. (n.d.).

- Taylor, A. (1993). Aminopeptidases: structure and function. FASEB journal, 7(2), 290-298.

- Nachlas, M. M., et al. (1960). Improvement in the Histochemical Localization of Leucine Aminopeptidase with a New Substrate, L-Leucyl-4-Methoxy-2-Naphthylamide. Journal of Histochemistry & Cytochemistry, 8(5), 322-339.

- Gonzales, G. W., & Robert-Baudouy, J. (1996). Bacterial aminopeptidases: properties and functions. FEMS Microbiology Reviews, 18(4), 319-344.

Sources

- 1. Aminopeptidase Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-Histidine β-naphthylamide powder 7424-15-9 [sigmaaldrich.com]

Fluorogenic vs chromogenic properties of L-Histidine beta-naphthylamide

Technical Analysis: Fluorogenic vs Chromogenic Properties of L-Histidine -Naphthylamide

Executive Summary

L-Histidine

While His-

Chemical Basis of Detection

The core mechanism for both detection modes is the enzymatic hydrolysis of the amide bond between the L-Histidine moiety and the naphthylamine ring.

Reaction Mechanism

The enzyme (e.g., Aminopeptidase B) recognizes the N-terminal Histidine. Catalysis requires a divalent cation (often

Figure 1: Enzymatic hydrolysis pathway of His-

Chromogenic Assay: The Diazo Coupling Method

Historically, this was the primary method for visualizing aminopeptidase activity in histochemistry and colorimetric plate assays.

Principle

Free

Technical Specifications

-

Coupling Agent: Fast Garnet GBC (preferred over Fast Blue B for stability).

-

Absorbance Max (

): ~525 nm (Red-Violet complex). -

Sensitivity: Moderate (Low

M range). -

Interference: High protein concentrations can cause turbidity during the coupling step; requires clarifying agents (e.g., Tween 20 or TCA precipitation).

Step-by-Step Protocol

-

Substrate Prep: Dissolve His-

NA in DMSO (stock), then dilute in 50 mM Tris-HCl (pH 7.2) containing 1 mM -

Incubation: Mix 100

L Enzyme sample + 100 -

Termination/Coupling: Add 100

L of freshly prepared Fast Garnet GBC solution (1 mg/mL in 1M Acetate buffer, pH 4.2).-

Note: The pH shift to 4.2 stops the enzyme and optimizes the diazo coupling.

-

-

Development: Allow color to develop for 5–10 minutes at room temperature.

-

Measurement: Read Absorbance at 525 nm against a reagent blank.

Fluorogenic Assay: Direct Detection

The fluorogenic method utilizes the intrinsic fluorescence of the naphthylamine ring. This method offers higher sensitivity and allows for continuous kinetic monitoring, unlike the endpoint chromogenic method.

Principle

While the amide-linked substrate (His-

Technical Specifications

-

Excitation (

): 335–340 nm. -

Emission (

): 410–435 nm (Blue). -

Sensitivity: High (nM range).

-

Quenching: Heme proteins and certain buffers can quench blue fluorescence; inner-filter effects are possible at high substrate concentrations.

Step-by-Step Protocol

-

Instrument Setup: Set fluorometer to

nm, -

Reaction Mix: 50 mM Phosphate Buffer (pH 7.4), 1 mM DTT, 1 mM

. -

Baseline: Add His-

NA (final 50 -

Initiation: Inject Enzyme.

-

Acquisition: Record Fluorescence Units (RFU) continuously for 10–20 minutes.

-

Quantification: Calculate

RFU/min. Convert to concentration using a standard curve of pure

Comparative Analysis

The following table contrasts the two detection modalities for decision-making in assay development.

| Feature | Chromogenic (Diazo) | Fluorogenic (Direct) | Modern Alternative (AMC) |

| Signal Source | Azo Dye (Secondary Reaction) | Free | Free 7-Amino-4-methylcoumarin |

| Detection Mode | Absorbance (525 nm) | Fluorescence (Ex340/Em410) | Fluorescence (Ex380/Em460) |

| Type | Endpoint (Stop & Read) | Continuous (Kinetic) | Continuous (Kinetic) |

| Sensitivity | Low ( | High ( | Very High ( |

| Safety Profile | High Risk (Carcinogen) | High Risk (Carcinogen) | Safe (Standard) |

| Interference | Turbidity, pH sensitivity | Autofluorescence, Quenching | Minimal |

Critical Safety & Modern Alternatives

WARNING: Carcinogenicity of

-

Handling: Usage requires strict containment (fume hood), double-gloving (nitrile), and hazardous waste disposal protocols (incineration).

-

Obsolescence: Due to these risks, His-

NA has largely been superseded in routine screening.

The Superior Alternative: L-Histidine-AMC

For modern drug development and high-throughput screening (HTS), L-Histidine-7-amino-4-methylcoumarin (His-AMC) is the industry standard.

-

Safety: AMC is non-carcinogenic.

-

Optics: Longer Stokes shift (Ex 380nm / Em 460nm) reduces interference from protein autofluorescence.

-

Protocol: Identical to the fluorogenic His-

NA protocol but with adjusted wavelengths.

Assay Selection Logic

Use the following logic flow to determine the appropriate substrate for your study.

Figure 2: Decision matrix for selecting between naphthylamide and coumarin-based substrates.

References

-

Green, M. N., Tsou, K. C., Bressler, R., & Seligman, A. M. (1955). The colorimetric determination of leucine aminopeptidase activity with L-leucyl-beta-naphthylamide hydrochloride. Archives of Biochemistry and Biophysics, 57(2), 458–474.

-

Goldberg, J. A., & Rutenburg, A. M. (1958). The colorimetric determination of leucine aminopeptidase in urine and serum of normal subjects and patients with cancer and other diseases. Cancer, 11(2), 283–291.

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Chemical Agents and Related Occupations. 2-Naphthylamine. IARC Monographs, Volume 100F.

-

Barrett, A. J. (1980). Fluorimetric assays for cathepsin B and cathepsin H with methylcoumarylamide substrates. Biochemical Journal, 187(3), 909–912.

-

Sigma-Aldrich. (n.d.).[1][2] Fast Garnet GBC Base Product Information.

An In-Depth Technical Guide to the Substrate Affinity of L-Histidine β-Naphthylamide for Cytosolic Enzymes

Abstract

L-Histidine β-naphthylamide (HNA) is a synthetic chromogenic substrate widely employed in biochemical assays to probe the activity of various peptidases. Its utility stems from the enzymatic release of β-naphthylamine, which can be quantified colorimetrically following a diazotization reaction. While HNA is recognized as a substrate for a range of proteases, its specific affinity for enzymes residing in the cytosol is a subject of nuanced investigation. This technical guide provides a comprehensive analysis of the substrate-enzyme interactions between L-Histidine β-naphthylamide and key cytosolic aminopeptidases. We will delve into the mechanistic underpinnings of substrate recognition, present available kinetic data, and provide detailed, field-proven protocols for the accurate determination of substrate affinity. This document is intended for researchers, scientists, and drug development professionals engaged in enzyme kinetics, inhibitor screening, and cellular proteomics.

Introduction: The Role of L-Histidine β-Naphthylamide in Enzymology

L-Histidine β-naphthylamide is a derivative of the amino acid L-histidine, where the carboxyl group is formally condensed with the amino group of a β-naphthylamine molecule.[1] This modification transforms the amino acid into a tool for measuring proteolytic activity. The core principle of its use lies in the enzymatic cleavage of the amide bond between the histidine residue and the naphthylamine moiety. This reaction liberates free β-naphthylamine, a chromophore that, while colorless itself, can be converted into a brightly colored azo dye. This allows for spectrophotometric quantification of enzyme activity.

The imidazole side chain of histidine provides unique chemical properties that influence its interaction with the active sites of enzymes.[2] Consequently, HNA is a valuable tool for studying the specificity and kinetics of various proteases and peptidases that recognize and cleave peptide bonds C-terminal to histidine residues.[3]

Cytosolic Aminopeptidases: The Primary Targets

The cytosol is a complex environment containing a multitude of enzymes, including several classes of peptidases responsible for protein turnover, peptide degradation, and the processing of bioactive peptides. The primary cytosolic enzymes that are potential candidates for hydrolyzing L-Histidine β-naphthylamide are the aminopeptidases. These enzymes catalyze the cleavage of amino acids from the N-terminus of their substrates.[4]

The main cytosolic aminopeptidases in mammalian cells include:

-

Cytosol Aminopeptidase (EC 3.4.11.1) , historically known as Leucine Aminopeptidase (LAP).

-

Puromycin-Sensitive Aminopeptidase (PSA; EC 3.4.11.14) , also known as Cytosol Alanyl Aminopeptidase.[5][6]

-

Prolidase (EC 3.4.13.9) , which specifically cleaves dipeptides with a C-terminal proline or hydroxyproline.

Of these, Cytosol Aminopeptidase and Puromycin-Sensitive Aminopeptidase are the most likely to exhibit activity towards L-Histidine β-naphthylamide due to their broader substrate specificities. Prolidase, due to its stringent requirement for a C-terminal proline or hydroxyproline, is not expected to hydrolyze this substrate.[7]

Substrate Specificity and Affinity: A Closer Look

The affinity of a substrate for an enzyme is a critical parameter, typically quantified by the Michaelis constant (K_m_). A lower K_m_ value indicates a higher affinity of the enzyme for the substrate. While L-Histidine β-naphthylamide is a recognized substrate for peptidases, its affinity for the major cytosolic aminopeptidases appears to be relatively low compared to other amino acid derivatives.

Puromycin-Sensitive Aminopeptidase (PSA)

Cytosol Aminopeptidase (Leucine Aminopeptidase - LAP)

Despite its historical name, LAP exhibits broad specificity beyond leucine-containing substrates. However, studies have shown that its activity can be significantly different depending on the nature of the N-terminal amino acid and the leaving group. One study on purified cytosol aminopeptidase from rat intestinal mucosa reported that the enzyme showed no activity towards several synthetic substrates, including L-Leucyl-β-naphthylamide. This finding suggests that the affinity of mammalian cytosolic LAP for amino acid-β-naphthylamides, in general, may be low, and by extension, its affinity for L-Histidine β-naphthylamide is also likely to be poor. Older research has even sought to distinguish between true Leucine Aminopeptidase and other enzymes that are responsible for hydrolyzing L-Leucyl-β-naphthylamide, further indicating that this class of substrates may not be ideal for this specific enzyme.[11]

Comparative Hydrolysis Rates

While direct K_m_ values are scarce, comparative studies can provide insights into substrate preference. For instance, a study on a bacterial arylamidase from Pseudomonas aeruginosa demonstrated that the enzyme could hydrolyze various amino acid-β-naphthylamides. The lowest K_m_ values were observed for substrates with large, unbranched side chains, suggesting that steric hindrance and hydrophobicity play a key role in substrate binding.[12] Although this is a bacterial enzyme, it underscores the principle that substrate preference among aminopeptidases can vary significantly. Another study on rat serum enzymes looked at the hydrolysis of a wide range of amino acid-p-nitroanilides and one β-naphthylamide, showing the feasibility of such comparative analyses.[13]

Based on the available evidence, it can be inferred that while cytosolic extracts may show some activity towards L-Histidine β-naphthylamide, this is likely due to the combined action of several peptidases, with major, well-characterized enzymes like LAP possibly contributing very little. The substrate is more likely to be useful for identifying and characterizing novel or less abundant cytosolic peptidases with a specific affinity for N-terminal histidine residues.

Experimental Protocol: Measuring Substrate Affinity

The following is a detailed, self-validating protocol for determining the kinetic parameters of a cytosolic enzyme preparation with L-Histidine β-naphthylamide. This protocol is based on the well-established colorimetric method involving the diazotization of the liberated β-naphthylamine.

Principle

The assay is a two-step process. First, the enzyme catalyzes the hydrolysis of L-Histidine β-naphthylamide, releasing β-naphthylamine. The reaction is then stopped, and the amount of β-naphthylamine produced is quantified by reacting it with a diazonium salt in an acidic environment to form a stable, colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of β-naphthylamine released and thus to the enzyme's activity.

Workflow Diagram

Caption: Factors influencing the kinetics of HNA hydrolysis by cytosolic enzymes.

Conclusion and Future Directions

L-Histidine β-naphthylamide serves as a functional, albeit likely low-affinity, substrate for probing the activity of certain cytosolic peptidases. The available evidence suggests that major cytosolic enzymes such as Cytosol Aminopeptidase (LAP) have poor affinity for this substrate, while broader specificity enzymes like Puromycin-Sensitive Aminopeptidase may exhibit some activity. The lack of extensive kinetic data in the literature points to the fact that other amino acid derivatives (e.g., alanine or leucine) are preferred for routine assays of these specific enzymes.

However, this characteristic makes L-Histidine β-naphthylamide a potentially valuable tool for more specialized applications. It can be used in activity-based screening to identify and isolate novel cytosolic peptidases that have a higher specificity for N-terminal histidine residues. Such enzymes may play currently uncharacterized roles in cellular metabolism and signaling. Future research should focus on using this substrate to screen cytosolic fractions and purified enzymes to populate the kinetic landscape and uncover new enzymatic functions within the cell. The detailed protocol provided in this guide offers a robust framework for conducting such investigations with high scientific integrity.

References

-

Riley, P. S., & Behal, F. J. (1971). Amino Acid-β-Naphthylamide Hydrolysis by Pseudomonas aeruginosa Arylamidase. Journal of Bacteriology, 108(2), 809–816. [Link]

-

Ozaki, S., & Morimitsu, Y. (1990). [Purification and characterization of cytosol aminopeptidase from rat intestinal mucosa]. Nihon Juigaku Zasshi. The Japanese Journal of Veterinary Science, 52(4), 765–773. [Link]

-

Birnbaum, R., Unger, T., Nagelschmidt, M., & Struck, H. (1982). Amino acid-p-nitroanilide and -beta-naphthylamide cleaving activities in rat serum. Research in Experimental Medicine. Zeitschrift Fur Die Gesamte Experimentelle Medizin Einschliesslich Experimenteller Chirurgie, 181(2), 105–112. [Link]

-

Madabushi, S., Chow, K. M., Song, E. S., Goswami, A., Hersh, L. B., & Rodgers, D. W. (2015). Structure of puromycin-sensitive aminopeptidase and polyglutamine binding. Structure (London, England : 1993), 23(1), 148–158. [Link]

-

Wikipedia. NPEPPS. [Link]

-

UniProt Consortium. NPEPPS - Puromycin-sensitive aminopeptidase - Homo sapiens (Human). [Link]

-

PubChem. L-Histidine beta-naphthylamide. [Link]

-

Yoshimoto, T., Nishida, T., & Tsuru, D. (1989). Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa. The Journal of Biochemistry, 106(1), 133–138. [Link]

-

Madabushi, S., Chow, K.M., Song, E.S., Goswami, A., Hersh, L.B., Rodgers, D.W. (2015). Structure of puromycin-sensitive aminopeptidase and polyglutamine binding. RCSB PDB. [Link]

-

Felgenhauer, K., & Glenner, G. G. (1966). The enzymatic hydrolysis of amino acid beta-naphthylamides. II. Partial purification and properties of a particle-bound cobalt-activated rat kidney aminopeptidase. The Journal of Histochemistry and Cytochemistry, 14(5), 401–413. [Link]

-

Birnbaum, R., Unger, T., Nagelschmidt, M., & Struck, H. (1982). Amino acid-p-nitroanilide and -beta-naphthylamide cleaving activities in rat serum. Research in Experimental Medicine, 181(2), 105-112. [Link]

-

Lall, S., & Lojda, Z. (2001). Identification and Determination of the Intra- And Extracellular Aminopeptidase Activity by Synthetic L-Ala-, L-Tyr-, and L-Phe-beta-napthylamide. General Physiology and Biophysics, 20(2), 169-176. [Link]

-

National Center for Biotechnology Information. NPEPPS aminopeptidase puromycin sensitive [Homo sapiens (human)]. [Link]

-

Constam, D. B., Tobler, A. R., Rensing, C., Fontana, A., & Hersh, L. B. (1995). Puromycin-sensitive aminopeptidase: sequence analysis, expression, and functional characterization. The Journal of Biological Chemistry, 270(45), 26931–26939. [Link]

-

Lupi, A., & Lenders, M. (2021). Quantitative analysis of the natural history of prolidase deficiency: description of 17 families and systematic review of published cases. Orphanet Journal of Rare Diseases, 16(1), 324. [Link]

-

Tobler, A. R., Constam, D. B., Schmitt-Graff, A., Malipiero, U., Schlapbach, R., & Fontana, A. (1997). Puromycin-sensitive aminopeptidase. Sequence analysis, expression, and functional characterization. The Journal of Biological Chemistry, 272(41), 25820–25827. [Link]

-

Allen, M. P., & Nall, B. T. (1990). Steady-state kinetics of hydrolysis of dansyl-peptide substrates by leucine aminopeptidase. Biochemistry, 29(1), 169–175. [Link]

-

PubChem. L-histidine 2-naphthylamide. [Link]

-

McDonald, J. K., Reilly, T. J., & Ellis, S. (1964). The hydrolysis of amino acyl-beta-naphthylamides by plasma aminopeptidases. Biochemical and Biophysical Research Communications, 16(2), 135–140. [Link]

-

Patterson, E. K., Hsiao, S. H., & Keppel, A. (1963). STUDIES ON DIPEPTIDASES AND AMINOPEPTIDASES. I. DISTINCTION BETWEEN LEUCINE AMINOPEPTIDASE AND ENZYMES THAT HYDROLYZE L-LEUCYL-BETA-NAPHTHYLAMIDE. The Journal of Biological Chemistry, 238, 3611–3620. [Link]

-

Akondi, C. S. (2023). Biochemistry, Histidine. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparison of amino acid release between enzymatic hydrolysis and acid autolysis of rainbow trout viscera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NPEPPS aminopeptidase puromycin sensitive [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Identification and determination of the intra- and extracellular aminopeptidase activity by synthetic L-Ala-, L-Tyr-, and L-Phe-beta-napthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.uky.edu [scholars.uky.edu]

- 7. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Structure of puromycin-sensitive aminopeptidase and polyglutamine binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. STUDIES ON DIPEPTIDASES AND AMINOPEPTIDASES. I. DISTINCTION BETWEEN LEUCINE AMINOPEPTIDASE AND ENZYMES THAT HYDROLYZE L-LEUCYL-BETA-NAPHTHYLAMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amino Acid-β-Naphthylamide Hydrolysis by Pseudomonas aeruginosa Arylamidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino acid-p-nitroanilide and -beta-naphthylamide cleaving activities in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic degradation products of L-Histidine beta-naphthylamide

Technical Guide: Metabolic Degradation & Analytical Profiling of L-Histidine -Naphthylamide[1]

Executive Summary

L-Histidine

This guide provides a definitive technical analysis of the degradation pathway, the physicochemical properties of its metabolites, and the mandatory safety protocols required for handling these breakdown products.

Part 1: Molecular Mechanism of Degradation

The degradation of His-

The Hydrolysis Reaction

Enzyme: Aminopeptidase B (EC 3.4.11.6) or related metalloproteases.[1]

Conditions: Optimal activity typically at pH 7.2 – 8.0; requires divalent cations (often

Reaction Stoichiometry:

Pathway Visualization

The following diagram illustrates the cleavage and the divergent fates of the two metabolites.

Figure 1: Enzymatic hydrolysis of His-

Part 2: The Primary Metabolite: -Naphthylamine (BNA)[1]

The release of

Physicochemical Detection Properties

Unlike the intact substrate, free BNA possesses distinct spectral properties that allow for sensitive quantification.

| Property | Specification | Notes |

| Fluorescence Excitation | 335–340 nm | UV region; requires quartz cuvettes or UV-transparent plates.[1] |

| Fluorescence Emission | 410–435 nm | Blue fluorescence.[1] Intensity is pH-dependent.[1] |

| Colorimetric Coupling | Red / Purple | Reacts with diazonium salts (e.g., Fast Blue B).[1] |

| Solubility | Low in water | Soluble in hot water, ethanol, and ether.[1] |

Toxicological Fate (In Vivo)

If His-

-

N-Oxidation: In the liver, CYP450 enzymes oxidize BNA to N-hydroxy-2-naphthylamine.[1]

-

Glucuronidation: This reactive intermediate is conjugated with glucuronic acid (deactivation) and excreted into urine.[1]

-

Acidic Hydrolysis: In the acidic environment of the bladder, the glucuronide is hydrolyzed, releasing the reactive nitrenium ion.

-

DNA Adducts: The nitrenium ion binds covalently to DNA, causing mutations (specifically G

A transitions) and initiating carcinogenesis.

Part 3: The Secondary Metabolite: L-Histidine[1]

The L-Histidine released is chemically identical to the natural amino acid.[1] In a biological system (e.g., a bacterial culture being tested), this histidine enters the standard catabolic pool.

-

Fate: It is typically converted by Histidase (histidine ammonia-lyase) into urocanic acid , eventually leading to glutamate and ammonia via the FIGLU pathway.[1]

-

Interference: High background levels of histidine in the media generally do not interfere with the assay, as the detection is specific to the naphthylamine moiety.

Part 4: Experimental Protocols

Protocol A: Fluorometric Kinetic Assay

Best for: High-sensitivity determination of enzyme kinetics (

Reagents:

-

Buffer: 50 mM Phosphate Buffer or Tris-HCl, pH 7.2.

-

Substrate Stock: 2 mM His-

NA in methanol (dilute into buffer to working conc). -

Enzyme Source: Cell lysate or purified Aminopeptidase B.[1]

Workflow:

-

Blanking: Set fluorometer Ex 340 nm / Em 410 nm.

-

Equilibration: Pre-incubate 190 µL of Enzyme/Buffer mix at 37°C for 5 minutes.

-

Initiation: Add 10 µL of Substrate Stock.

-

Measurement: Monitor increase in Relative Fluorescence Units (RFU) continuously for 10–30 minutes.

-

Quantification: Use a standard curve of pure

-naphthylamine to convert RFU to

Protocol B: Colorimetric Endpoint Assay

Best for: Qualitative screening (e.g., bacterial identification).

Reagents:

-

Fast Blue B Salt: 0.1% solution in water (Prepare fresh; light sensitive).[1]

-

Stop Solution: 10% Trichloroacetic acid (TCA) or Acetate Buffer pH 4.0.[1]

Workflow:

-

Incubate Enzyme and Substrate at 37°C for desired time (e.g., 30 min).

-

Add Fast Blue B solution.[1]

-

Observation: A color shift to red/purple indicates the presence of free

-naphthylamine (Positive Result).[1] -

Mechanism: The diazonium ion attacks the electron-rich naphthyl ring, forming a highly conjugated azo dye.[1]

Figure 2: Experimental workflow for fluorometric vs. colorimetric detection.

Part 5: Safety & Waste Management (Critical)[1]

WARNING:

Handling

-

Containment: All weighing of powder must occur inside a certified chemical fume hood.

-

PPE: Double gloving (Nitrile) and a lab coat are mandatory.

-

Aerosol Prevention: Avoid dissolving the powder under high pressure or vigorous vortexing in open tubes.[1]

Decontamination & Disposal

Do not pour reaction waste down the sink.[1]

-

Segregation: Collect all liquid waste containing His-

NA or BNA in a dedicated "Carcinogenic Liquid Waste" container.[1] -

Chemical Deactivation: Treat waste with an oxidizing agent (e.g., Potassium Permanganate in sulfuric acid) to degrade the naphthylamine ring before disposal, if permitted by local EHS regulations. Otherwise, incinerate via a licensed hazardous waste contractor.

-

Spills: Absorb with chemically inert material.[1] Clean the surface with a surfactant followed by an ethanol wipe to solubilize residual lipophilic BNA, then dispose of wipes as hazardous waste.

References

-

International Agency for Research on Cancer (IARC). (2012).[1] 2-Naphthylamine.[1] Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. [Link]

-

PubChem. (n.d.).[1] L-Histidine beta-naphthylamide - Compound Summary. National Library of Medicine.[1] [Link][1]

-

Barrett, A. J., & McDonald, J. K. (1980).[1] Mammalian Proteases: A Glossary and Bibliography.[1] Volume 1: Endopeptidases. Academic Press.[1][2] (Foundational reference for aminopeptidase substrates).

Methodological & Application

Standard protocol for L-Histidine beta-naphthylamide histochemical staining

Application Note: High-Specificity Histochemical Localization of Aminopeptidases using L-Histidine -Naphthylamide[1]

Abstract & Introduction

This application note details the standard protocol for the histochemical detection of Aminopeptidase activity (specifically Aminopeptidase M/CD13 and Aminopeptidase B ) using the substrate L-Histidine

While L-Leucine

Key Applications:

Mechanism of Action

The histochemical reaction relies on the specific hydrolysis of the amide bond between the histidine amino acid and the naphthylamine ring.

Reaction Pathway[2]

-

Hydrolysis: The Aminopeptidase enzyme attacks the peptide bond of L-Histidine

-NA.[1] -

Release: L-Histidine and free

-naphthylamine are released. -

Coupling: The unstable

-naphthylamine reacts with the diazonium salt (Fast Blue B) in the buffer.[1] -

Precipitation: An insoluble azo dye (reddish-blue to violet) precipitates, marking the enzyme's location.[1]

Figure 1: Reaction mechanism for the simultaneous coupling detection of aminopeptidase activity.

Safety & Material Preparation

Critical Safety Warning

DANGER: CARCINOGEN RISK

-Naphthylamine , the reaction product, is a potent bladder carcinogen. [1] * Handling: All substrate preparation must occur in a fume hood.

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. [1] * Disposal: All waste solutions must be segregated into hazardous waste containers labeled "Carcinogen." Do not pour down the sink.

Reagents & Equipment[3]

| Component | Specification | Purpose |

| Substrate | L-Histidine | Specific enzyme target |

| Solvent | Dimethylformamide (DMF) or DMSO | Dissolving the hydrophobic substrate |

| Buffer | 0.1M Phosphate or Acetate Buffer (pH 6.5–7.[1]0) | Maintain physiological pH for enzyme |

| Coupler | Fast Blue B Salt (double zinc salt) | Forms the visible precipitate |

| Counterstain | Nuclear Fast Red or Methyl Green | Visualizing nuclei (optional) |

| Mountant | Glycerol Gelatin or Aqueous Mounting Media | Preserving the slide (Do not use xylene) |

Experimental Protocol

Phase 1: Tissue Preparation

Enzyme histochemistry requires delicate handling to preserve enzymatic activity. Do not use formalin fixation prior to sectioning, as it inhibits aminopeptidase activity.

-

Harvest: Snap-freeze fresh tissue in isopentane cooled by liquid nitrogen.

-

Sectioning: Cut 6–10

m cryostat sections. Mount on positively charged slides (e.g., Superfrost Plus). -

Fixation (Optional but Recommended):

-

Air dry slides for 10–15 minutes at room temperature.

-

Fix in cold acetone (-20°C) for 2–5 minutes.

-

Rationale: Acetone minimizes diffusion of the enzyme without destroying its active site.

-

Air dry again briefly.

-

Phase 2: Incubation Medium Preparation (Per 50 mL)

Prepare this solution fresh immediately before use.

-

Stock Solution A: Dissolve 10 mg of L-Histidine

-naphthylamide in 0.5 mL of DMF (or DMSO). -

Buffer Solution B: Measure 50 mL of 0.1M Phosphate Buffer (pH 7.0).

-

Mixing: Slowly add Solution A to Solution B while stirring. A slight precipitate may form; if so, filter rapidly.[1]

-

Coupler Addition: Add 30–40 mg of Fast Blue B Salt.

-

Note: The solution must be used immediately as diazonium salts degrade in solution.[1]

-

Filtration: Filter the final solution through Whatman #1 paper to remove any undissolved diazonium salt which can cause artifacts.

-

Phase 3: Staining Procedure

Figure 2: Step-by-step workflow for L-Histidine

-

Incubate: Immerse slides in the prepared Incubation Medium at 37°C .

-

Duration: Check microscopically after 15 minutes. Typical time is 30–60 minutes.

-

Endpoint: Look for the development of a reddish-blue to violet color.

-

-

Rinse: Wash gently in saline (0.9% NaCl) or PBS for 1–2 minutes to stop the reaction.

-

Chelation (Optional): Immerse in 0.1M CuSO

(Copper Sulfate) for 2 minutes.-

Effect: This shifts the color to a deeper reddish-brown and stabilizes the azo dye against fading.

-

-

Counterstain (Optional): Stain nuclei with Methyl Green (2% aqueous) for 2 minutes. Avoid hematoxylin if it masks the enzyme stain.

-

Mount: Use an aqueous mounting medium (e.g., Glycerol Gelatin).[1]

-

Warning:Do not dehydrate in alcohol or xylene; the azo dye is soluble in organic solvents and will disappear.[1]

-

Interpretation & Troubleshooting

Data Interpretation[1][4][5][6]

-

Positive Staining: Reddish-blue (without Cu) or Brownish-red (with Cu) precipitate.[1]

-

Localization:

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Weak Staining | pH too low or old substrate | Adjust buffer to pH 7.0–7.2; use fresh substrate. |

| Diffusion Artifacts | Incubation too long; Lipid solubility | Shorten incubation; increase Fast Blue B conc. to speed up coupling. |

| Background Precipitate | Unfiltered incubation medium | Filter medium immediately before adding to slides. |

| Loss of Stain | Dehydration in alcohol | Use only aqueous mounting media.[1] |

| Nuclear Staining | Diffusion of enzyme to nucleus | Fix slides in cold acetone longer (5 min) before staining. |

Validation Controls (Self-Validating System)

To ensure scientific integrity, every experiment must include the following controls:

-

Negative Control (Substrate Omission): Incubate tissue in buffer + Fast Blue B without L-Histidine

-NA.-

Result: Should be completely colorless. If colored, indicates non-specific binding of the diazonium salt (substantivity).

-

-

Inhibitor Control (Specificity): Pre-incubate tissue with Bestatin (0.1 mM) or 1,10-Phenanthroline (1 mM) for 10 minutes, then add to the incubation mix.

-

Result: Bestatin is a potent inhibitor of Aminopeptidase M/N. Staining should be significantly reduced or abolished.

-

-

Positive Control: Rat Kidney section.

-

Result: Strong brush border staining is the benchmark for assay success.

-

References

-

Lojda, Z. (1979). Studies on Dipeptidyl(amino)peptidase IV (Glycyl-prolyl-naphthylamidase).[1] Histochemistry.[3][4][5]

-

Nachlas, M. M., Crawford, D. T., & Seligman, A. M. (1957). The histochemical demonstration of leucine aminopeptidase. Journal of Histochemistry & Cytochemistry.

-

Patterson, E. K., et al. (1963).[2] Distinction between Leucine Aminopeptidase and Enzymes that Hydrolyze L-Leucyl-beta-Naphthylamide.[1][2] Journal of Biological Chemistry.[2]

-

Sigma-Aldrich. (n.d.).[6] L-Histidine

-naphthylamide Product Information.[1] -

National Toxicology Program. (n.d.). Report on Carcinogens: 2-Naphthylamine.

Sources

- 1. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. STUDIES ON DIPEPTIDASES AND AMINOPEPTIDASES. I. DISTINCTION BETWEEN LEUCINE AMINOPEPTIDASE AND ENZYMES THAT HYDROLYZE L-LEUCYL-BETA-NAPHTHYLAMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. urmc.rochester.edu [urmc.rochester.edu]

- 4. Safety in the histochemistry laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. A Colorimetric Method for the Rapid Estimation of the Total Cannabinoid Content in Cannabis Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimizing Incubation Time for the Enzymatic Hydrolysis of L-Histidine β-Naphthylamide

Introduction: The Criticality of Temporal Control in Enzyme Kinetics

L-Histidine β-naphthylamide (HBA) is a well-established chromogenic and fluorogenic substrate used to assay the activity of various aminopeptidases and arylamidases.[1][2] The enzymatic hydrolysis of the amide bond in HBA releases L-histidine and β-naphthylamine.[3][4] The latter product, β-naphthylamine, can be detected colorimetrically or fluorometrically, providing a quantitative measure of enzyme activity. Accurate and reproducible determination of enzyme kinetics is paramount in biochemical research and drug development.[1] A cornerstone of reliable kinetic analysis is the precise measurement of the initial reaction velocity (V₀), which is the rate of reaction before significant substrate depletion or product inhibition occurs.

This application note provides a comprehensive, experience-driven guide to systematically optimizing the incubation time for HBA hydrolysis assays. The core principle is to identify the linear range of the reaction—the period during which the rate of product formation is constant.[5] Operating within this validated timeframe is essential for adherence to the principles of Michaelis-Menten kinetics, ensuring that the measured velocity is a true reflection of the enzyme's catalytic efficiency under the specified conditions.[6][7]

Section 1: Foundational Principles of the Assay

The enzymatic hydrolysis of HBA is a two-step process in terms of detection. First, the enzyme catalyzes the cleavage of the substrate. Second, the liberated β-naphthylamine is measured. In many protocols, a coupling agent like p-dimethylaminocinnamaldehyde is added to produce a colored Schiff base for colorimetric detection.[3][4]

Caption: Enzymatic hydrolysis of HBA and subsequent product detection.

To obtain meaningful kinetic data, the assay must be conducted under conditions where the reaction rate is linear with time. This occurs when the substrate concentration is not limiting and product accumulation does not inhibit the enzyme. As the reaction progresses, the substrate is consumed, and the reaction rate slows, eventually reaching a plateau. Measuring the reaction rate in this non-linear phase will lead to an underestimation of the true initial velocity.

Section 2: Materials and Reagents

-

Enzyme: Purified aminopeptidase or a biological sample containing arylamidase activity (e.g., cell lysate, tissue homogenate).

-

Substrate: L-Histidine β-naphthylamide hydrochloride (HBA). Prepare a stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO or water, depending on solubility and experimental requirements.

-

Assay Buffer: Buffer with a pH optimal for the enzyme of interest. Common choices include Tris-HCl or phosphate buffers. The optimal pH and temperature should be determined empirically for each enzyme system as they significantly affect activity.[8][9]

-

Detection Reagent: (For colorimetric assays) p-Dimethylaminocinnamaldehyde solution (e.g., in an acidic buffer).

-

Stop Solution: An agent to terminate the enzymatic reaction at specific time points (e.g., a strong acid like trichloroacetic acid (TCA) or by adding the acidic detection reagent).

-

Instrumentation: Spectrophotometer or fluorometer, calibrated incubator or water bath, micropipettes, and microplates or cuvettes.

Section 3: Baseline Protocol for HBA Hydrolysis

This protocol serves as a starting point. The concentrations of enzyme and substrate should be optimized prior to, or in conjunction with, the incubation time optimization.

-

Prepare Reagents: Bring all reagents to the optimal reaction temperature (e.g., 37°C).[9]

-

Reaction Setup: In a microplate well or microcentrifuge tube, combine the assay buffer and the enzyme solution.

-

Initiate Reaction: Add the HBA substrate solution to the enzyme/buffer mixture to start the reaction. Mix gently but thoroughly.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a pre-determined time (e.g., 30 minutes for a baseline).

-

Terminate Reaction: Stop the reaction by adding the Stop Solution or the Detection Reagent.

-

Color Development: If using a colorimetric detection reagent, allow time for the color to develop fully (e.g., 10-15 minutes at room temperature).

-

Measure Signal: Read the absorbance or fluorescence at the appropriate wavelength (e.g., ~540 nm for the cinnamaldehyde-derived Schiff base).

-

Controls: Always include a "no-enzyme" control (substrate + buffer) to measure background signal and a "no-substrate" control (enzyme + buffer) to check for endogenous signal.

Section 4: Systematic Optimization of Incubation Time

The core of this application note is the time-course experiment, designed to identify the linear range of your specific assay.

Experimental Design: The Time-Course Experiment

The objective is to run the enzymatic reaction and stop it at several different time points to monitor product formation over time.

Caption: Workflow for optimizing enzyme incubation time.

Step-by-Step Methodology

-

Master Mix Preparation: Prepare a master mix containing sufficient assay buffer, enzyme, and HBA substrate for all time points (plus extra to account for pipetting variance). This ensures that each reaction starts with identical concentrations.

-

Aliquot and Incubate: Aliquot the master mix into separate tubes or wells, one for each time point and replicate. Place all tubes/wells in the incubator simultaneously to start the reaction.

-

Timed Termination: At each designated time point (e.g., 0, 5, 10, 15, 20, 30, 45, 60 minutes), remove the corresponding tube/well and immediately add the stop solution.[5] The T=0 sample is crucial as it provides the baseline background signal.

-

Signal Detection: Once all time points are collected and terminated, proceed with the detection step for all samples simultaneously.

-

Data Plotting: Subtract the average T=0 signal from all other time points. Plot the background-subtracted signal (e.g., Absorbance) on the y-axis versus the incubation time (in minutes) on the x-axis.

Data Analysis: Identifying the Optimal Linear Range

The resulting plot of product formation versus time should be linear initially and then begin to curve and plateau as the reaction slows. The optimal incubation time for kinetic assays falls within the linear portion of this curve.

Table 1: Example Time-Course Experiment Data

| Incubation Time (min) | Raw Absorbance (Avg) | Background Subtracted Absorbance |

| 0 | 0.052 | 0.000 |

| 5 | 0.177 | 0.125 |

| 10 | 0.301 | 0.249 |

| 15 | 0.428 | 0.376 |

| 20 | 0.545 | 0.493 |

| 30 | 0.715 | 0.663 |

| 45 | 0.850 | 0.798 |

| 60 | 0.895 | 0.843 |

From this example data, the rate of reaction is constant for approximately the first 20-30 minutes. After this point, the rate begins to decrease. For routine assays, an incubation time of 15-20 minutes would be a safe, reliable choice, as it falls well within the linear range. It is a common practice to choose a time point that results in the conversion of less than 10-15% of the initial substrate.

Section 5: Interdependent Assay Variables

Optimizing incubation time cannot be done in isolation. The linearity of your assay is dependent on several other factors that must be controlled and optimized.[9][10][11]

-

Enzyme Concentration: If the enzyme concentration is too high, the reaction will proceed too quickly, and the linear range may be impractically short. Conversely, if it's too low, the signal may be weak. Adjust the enzyme concentration so that the reaction proceeds at a measurable rate.

-

Substrate Concentration: According to Michaelis-Menten kinetics, the reaction rate is dependent on substrate concentration.[12] For determining Vmax, the substrate concentration should be saturating (typically 5-10 times the Km value). For inhibitor screening, using a substrate concentration near the Km is often recommended.[13] The time-course experiment should be performed at the substrate concentration you intend to use for your final assays.

-

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity.[14][15] Deviations can reduce the reaction rate and potentially affect enzyme stability over the incubation period. These parameters should be optimized before finalizing the incubation time.

Section 6: Troubleshooting and Self-Validation

A robust protocol is a self-validating one. Regular checks and an understanding of potential pitfalls are essential for maintaining data integrity.

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No Linearity (Immediate Plateau) | Enzyme concentration is too high; Substrate concentration is too low. | Decrease enzyme concentration; Increase substrate concentration and repeat the time-course experiment. |

| No Linearity (Fluctuating Data) | Inconsistent mixing; Temperature fluctuations; Pipetting errors. | Ensure thorough mixing; Use a calibrated, stable incubator; Practice consistent pipetting technique; Prepare a master mix to minimize well-to-well variability.[16] |

| High Background at T=0 | Substrate instability (auto-hydrolysis); Contaminated reagents. | Prepare fresh substrate solution; Check the purity of reagents; Run a "no-enzyme" control for the longest time point to assess substrate stability. |

| Low Signal-to-Noise Ratio | Enzyme concentration is too low; Incubation time is too short. | Increase enzyme concentration; Select an incubation time later in the identified linear range. |

Conclusion

The systematic determination of the optimal incubation time through a time-course experiment is a non-negotiable step in developing a robust and reliable enzyme assay for L-Histidine β-naphthylamide hydrolysis. By ensuring the reaction is measured during its initial, linear phase, researchers can have confidence that their data accurately reflects the enzyme's kinetic properties. This foundational work underpins the validity of subsequent experiments, from basic characterization to high-throughput screening for novel therapeutic agents.

References

-

Cell Biolabs, Inc. (n.d.). Histidine Assay Kit. Retrieved from [Link]

-

PubMed. (2019). Development of a novel l-histidine assay method using histamine dehydrogenase and a stable mutant of histidine decarboxylase. Retrieved from [Link]

-

ResearchGate. (2025). How to Improve Linearity in the Enzyme Stability Assays?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Michaelis-Menten Kinetics. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Effects of pH and temperature on arginine aminopeptidase activity.... Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of temperature on the stability of aminopeptidase activity in.... Retrieved from [Link]

-

PubMed. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Retrieved from [Link]

-

Microbiology Info.com. (2022). PYR Test- Principle, Uses, Procedure and Result Interpretation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus. Retrieved from [Link]

-

ResearchGate. (2016). Should I optimize condition of enzyme incubation for mutant enzymes?. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). Technical Data. Retrieved from [Link]

-

YouTube. (2020). Michaelis Menten equation. Retrieved from [Link]

-

Monash University. (n.d.). Factors affecting enzyme activity. Retrieved from [Link]

-

Dalynn Biologicals. (n.d.). PYR DISKS. Retrieved from [Link]

-

Wikipedia. (n.d.). Proteolysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]

-

National Institutes of Health. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

-

Finar Limited. (2025). PYR Test: Staphylococcus & Bacterial Identification Guide. Retrieved from [Link]

-

University of Massachusetts. (n.d.). BIO354 Data Sets - Incubation Time. Retrieved from [Link]

-

YouTube. (2024). Factors affecting enzyme activity: Temperature, pH, Concentration, Inhibitors and Activators. Retrieved from [Link]

-

ScienceDirect. (n.d.). Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The self-assembly of l-histidine might be the cause of histidinemia. Retrieved from [Link]

-

Patsnap. (2025). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Hydrolysis of Methionine- and Histidine-Containing Peptides Promoted by Dinuclear Platinum(II) Complexes with Benzodiazines as Bridging Ligands. Retrieved from [Link]

-

National Institutes of Health. (2024). Hyper-Responsive Chemiluminescent Probe Reveals Distinct PYRase Activity in Pseudomonas aeruginosa. Retrieved from [Link]

-

National Institutes of Health. (2021). Influences of Beta-Alanine and l-Histidine Supplementation on Growth Performance, Meat Quality, Carnosine Content, and mRNA Expression of Carnosine-Related Enzymes in Broilers. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacokinetics of stable isotopically labeled L-histidine in humans and the assessment of in vivo histidine ammonia lyase activities. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. flabslis.com [flabslis.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. dalynn.com [dalynn.com]

- 5. BIO354 Data Sets - Incubation Time [sites.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. monash.edu [monash.edu]

- 10. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]

- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Note: Histochemical Localization of Aminopeptidase Activity using a Simultaneous Coupling Method with L-Histidine β-Naphthylamide and Fast Blue B Salt

Principle of the Method

The simultaneous coupling method is a powerful histochemical technique designed for the precise localization of enzyme activity within tissue sections. This protocol specifically targets aminopeptidases or other proteases capable of cleaving the L-Histidine-β-naphthylamide bond. The principle relies on a two-stage reaction that occurs concurrently within a single incubation solution, ensuring that the final colored product is deposited directly at the site of enzymatic activity, thereby minimizing diffusion artifacts.

The reaction proceeds as follows:

-

Enzymatic Hydrolysis: In the presence of the target enzyme, the substrate, L-Histidine β-naphthylamide, is hydrolyzed. This cleavage releases two products: L-Histidine and free β-naphthylamide.[1]

-

Azo Coupling: The incubation medium also contains a stabilized diazonium salt, Fast Blue B.[2] This salt acts as a coupling agent, immediately reacting with the liberated β-naphthylamide.[3] This reaction, known as azo coupling, forms a highly colored, insoluble azo dye precipitate.[3][4]

The intensity of the color produced is proportional to the activity of the enzyme at that specific location in the tissue. This allows for both the visualization and semi-quantitative assessment of enzyme distribution.

Caption: Reaction mechanism of the simultaneous coupling method.

Applications in Research and Drug Development

Enzymes that metabolize histidine are crucial in various physiological and pathological processes.[5][6] L-Histidine is a precursor to histamine, a key mediator in allergic reactions and gastric acid secretion, and carnosine, which functions as a buffer and antioxidant in muscle.[5][6] Therefore, visualizing the activity of enzymes that process histidine-containing substrates has significant applications:

-

Oncology: Studying altered protease expression in tumor microenvironments and metastatic processes.

-

Immunology: Visualizing enzyme activity in mast cells and other immune cells during inflammatory responses.[5]

-

Neuroscience: Investigating the role of specific peptidases in neurotransmitter metabolism within the brain.

-

Drug Development: Screening for the efficacy and specificity of enzyme inhibitors in situ. The technique can visually confirm that a candidate drug is inhibiting the target enzyme within the intended tissue compartment.

Materials and Reagents

Proper preparation of all materials and reagents is critical for reproducible results. Use high-purity reagents and analytical-grade solvents.

| Reagent | Recommended Grade | Example Supplier/Cat. No. | Storage | Key Notes |

| L-Histidine β-naphthylamide | ≥98% | Sigma-Aldrich (7424-15-9) | 2-8°C | Substrate for the enzyme. |

| Fast Blue B Salt | Dye content ~95% | MedchemExpress (HY-D0973) | 2-8°C, Desiccated | Diazonium coupling agent.[7] Light-sensitive. |

| Tris-HCl Buffer | Molecular Biology Grade | - | Room Temperature | Buffer to maintain optimal pH for enzyme activity. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | - | Room Temperature | Solvent for the substrate. |

| Sodium Nitrite | ACS Reagent, ≥97% | - | Room Temperature | Optional, for fresh diazonium salt prep if not using stabilized salt. |

| Mayer's Hematoxylin | - | - | Room Temperature | Optional, for nuclear counterstaining. |

| Aqueous Mounting Medium | - | - | Room Temperature | For coverslipping slides. |

| Optimal Cutting Temperature (OCT) Compound | - | - | 4°C | For embedding fresh tissue. |

Experimental Workflow Overview

The overall workflow involves careful sample preparation to preserve enzymatic function, followed by the staining protocol and microscopic analysis.

Caption: General experimental workflow for histochemical staining.

Detailed Protocols

5.1. Reagent Preparation

-

0.1 M Tris-HCl Buffer (pH 7.4):

-

Dissolve 12.11 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 7.4 using concentrated HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

Substrate Stock Solution (10 mM):

-

Weigh 2.8 mg of L-Histidine β-naphthylamide.

-

Dissolve in 1.0 mL of N,N-Dimethylformamide (DMF). Causality Note: The β-naphthylamide derivative has poor aqueous solubility, requiring an organic solvent like DMF for initial dissolution before dilution into the aqueous buffer.[1]

-

-

Incubation Medium (Prepare 10 mL fresh just before use):

-

To 9.5 mL of 0.1 M Tris-HCl buffer (pH 7.4), add 0.5 mL of the Substrate Stock Solution (for a final concentration of 0.5 mM).

-

Mix gently by inversion.

-

Add 10 mg of Fast Blue B Salt (final concentration of 1 mg/mL).

-

Mix until the salt is fully dissolved. The solution may appear slightly opalescent.

-

Use immediately. Trustworthiness Note: Fast Blue B is a diazonium salt that degrades over time, especially when in solution and exposed to light.[2] Preparing this medium immediately before use is essential for achieving strong and specific staining.

-

5.2. Sample Preparation (Cryosections)

Enzyme activity is best preserved in unfixed frozen tissue sections.

-

Embed fresh tissue in OCT compound and snap-freeze in isopentane cooled by liquid nitrogen.

-

Store frozen blocks at -80°C until sectioning.

-

Cut sections at 5-10 µm thickness using a cryostat and mount on positively charged glass slides.

-

Sections can be used immediately or stored at -80°C for short periods. Before staining, allow slides to air-dry at room temperature for 15-30 minutes.

5.3. Staining Procedure

-

Lay the slides in a humidified staining chamber.

-

Cover the tissue sections completely with the freshly prepared Incubation Medium.

-

Incubate at 37°C for 30-90 minutes. Monitor the color development periodically under a microscope. Expertise Note: The optimal incubation time can vary significantly depending on the tissue type and the level of enzyme activity. A time-course experiment is recommended during protocol optimization.

-

After incubation, gently rinse the slides in two changes of 0.1 M Tris-HCl buffer for 2 minutes each.

-

Rinse in two changes of deionized water for 2 minutes each.

5.4. Controls for Method Validation

To ensure the observed staining is specific to the target enzyme activity, the following controls must be included:

-

Negative Control (Substrate Omission): Prepare an incubation medium without L-Histidine β-naphthylamide. This control should yield no color and confirms that Fast Blue B does not precipitate non-specifically on the tissue.

-

Negative Control (Enzyme Inhibition): Pre-incubate a slide for 30 minutes with a known, broad-spectrum aminopeptidase inhibitor (e.g., Bestatin) dissolved in the Tris-HCl buffer. Then, proceed with the standard staining protocol. A significant reduction or complete absence of staining validates that the reaction is enzymatic.

5.5. Counterstaining and Mounting (Optional)

-

If a nuclear counterstain is desired, immerse slides in Mayer's Hematoxylin for 1-2 minutes.

-

Rinse thoroughly in running tap water until the water runs clear.

-

"Blue" the hematoxylin by dipping slides in a weak alkaline solution (e.g., Scott's Tap Water Substitute) or running tap water for 5 minutes.

-

Rinse in deionized water.

-

Coverslip the slides using an aqueous mounting medium. Do not use organic solvent-based mounting media as they can dissolve the azo dye precipitate.

Data Interpretation and Expected Results

-

Positive Result: Sites of aminopeptidase activity will be marked by the presence of a distinct, brightly colored (typically blue to violet) insoluble precipitate.[2] The pattern of deposition will reveal the cellular and subcellular localization of the enzyme.

-

Negative Controls: The substrate omission and enzyme inhibition control slides should show little to no colored precipitate. Any color observed in these controls indicates non-specific binding or precipitation and must be considered when interpreting the test slides.

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| No or Weak Staining | Inactive enzyme (improper tissue handling/fixation). | Use fresh frozen tissue; avoid harsh fixatives. |

| Degraded substrate or Fast Blue B salt. | Use fresh reagents; prepare incubation medium immediately before use. | |

| Incorrect pH of the buffer. | Verify the pH of all buffer solutions. | |

| High Background Staining | Incubation time is too long. | Optimize and reduce the incubation time. |

| Non-specific precipitation of Fast Blue B. | Filter the incubation medium before use; ensure substrate is fully dissolved. | |

| Diffusion of the reaction product. | Ensure the coupling reaction is truly simultaneous; do not pre-incubate with substrate. | |

| Crystalline Precipitates | Concentration of Fast Blue B is too high. | Reduce the concentration of Fast Blue B salt. |

| Incubation medium was not freshly prepared. | Always prepare the incubation medium immediately before use. |

Safety Precautions

-

Fast Blue B Salt: Diazonium salts are potentially harmful. Avoid inhalation, ingestion, and contact with skin and eyes. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N,N-Dimethylformamide (DMF): DMF is a potent solvent and is readily absorbed through the skin. It is a suspected teratogen. Handle only in a chemical fume hood with appropriate gloves and eye protection.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

-

StainsFile. Fast Blue Salt B - Dyes for Histology. [Link]

-

Kim, Y., et al. (2024). L-Histidine Modulates the Catalytic Activity and Conformational Changes of the HD3 Deoxyribozyme. PMC. [Link]

-

Scribd. Fast Blue B. [Link]

-

Remes, O. A., & Biondi, A. (2023). Biochemistry, Histidine. StatPearls - NCBI Bookshelf. [Link]

-

Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. PMC - NIH. [Link]

-

Monis, B., et al. (1963). Variations of Aminopeptidase Activity in Granulation Tissue and in Serum of Rats During Wound Healing: A Correlated Histochemical and Quantitative Study. PMC - NIH. [Link]

-

Wikipedia. Luxol fast blue stain. [Link]

-

Ghosh, S., et al. (2022). The self-assembly of l-histidine might be the cause of histidinemia. PMC - NIH. [Link]

-

Cell Biolabs, Inc. Histidine Assay Kit. [Link]

-

Patterson, E. K., et al. (1963). STUDIES ON DIPEPTIDASES AND AMINOPEPTIDASES. I. DISTINCTION BETWEEN LEUCINE AMINOPEPTIDASE AND ENZYMES THAT HYDROLYZE L-LEUCYL-BETA-NAPHTHYLAMIDE. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. stainsfile.com [stainsfile.com]

- 3. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]